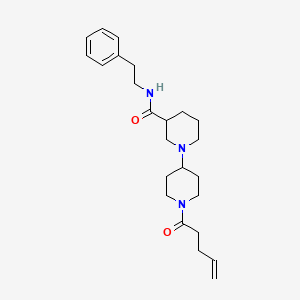![molecular formula C25H28N2O2 B5964013 N-[3-(2-furyl)phenyl]-1-(3-phenylpropyl)-4-piperidinecarboxamide](/img/structure/B5964013.png)
N-[3-(2-furyl)phenyl]-1-(3-phenylpropyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(2-furyl)phenyl]-1-(3-phenylpropyl)-4-piperidinecarboxamide, commonly known as FPPP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. FPPP belongs to the class of piperidine derivatives and is mainly used in the field of medicinal chemistry.
Mechanism of Action
FPPP acts as a dopamine transporter blocker by binding to the dopamine transporter protein and preventing the reuptake of dopamine into the presynaptic neuron. This leads to an increase in the concentration of dopamine in the synaptic cleft, which enhances the activation of dopamine receptors. The activation of dopamine receptors is responsible for the physiological and biochemical effects of FPPP.
Biochemical and Physiological Effects
FPPP has been shown to have various biochemical and physiological effects. It increases the release of dopamine in the brain, leading to increased locomotor activity and reward-seeking behavior. FPPP also affects the levels of other neurotransmitters such as serotonin and norepinephrine, which can have an impact on mood and behavior. Additionally, FPPP has been shown to have analgesic properties, making it useful in the treatment of pain.
Advantages and Limitations for Lab Experiments
FPPP has several advantages for use in lab experiments. It is a potent and selective dopamine transporter blocker, making it useful in studying the dopamine receptor system. FPPP is also stable and can be easily synthesized, making it readily available for research. However, FPPP has limitations as well. It has a short half-life, which limits its use in long-term experiments. Additionally, FPPP has the potential for abuse, which can be a safety concern.
Future Directions
For research on FPPP include the development of analogs with improved pharmacological properties, investigation of its role in the treatment of neurological disorders, and addressing safety concerns.
Synthesis Methods
The synthesis of FPPP involves the reaction between 3-(2-furyl)phenylacetonitrile and 1-(3-phenylpropyl)piperidine-4-carboxylic acid. The reaction is catalyzed by a base, and the resulting FPPP is obtained through a series of purification steps. The purity of the final product is crucial for its use in scientific research.
Scientific Research Applications
FPPP has been extensively used in scientific research as a tool to study the central nervous system. It acts as a dopamine transporter blocker, which leads to an increase in the concentration of dopamine in the synaptic cleft. This property of FPPP has made it useful in studying the dopamine receptor system and its role in various neurological disorders such as Parkinson's disease and addiction.
properties
IUPAC Name |
N-[3-(furan-2-yl)phenyl]-1-(3-phenylpropyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2/c28-25(26-23-11-4-10-22(19-23)24-12-6-18-29-24)21-13-16-27(17-14-21)15-5-9-20-7-2-1-3-8-20/h1-4,6-8,10-12,18-19,21H,5,9,13-17H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEXJBYNCJHNTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC(=C2)C3=CC=CO3)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-fluorobenzyl)-N-[4-(methylthio)benzyl]-3-piperidinamine](/img/structure/B5963934.png)
![1-[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5963936.png)
![2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(1-phenylcyclopropyl)acetamide](/img/structure/B5963941.png)
amino]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B5963948.png)
![2-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide](/img/structure/B5963956.png)


![ethyl 1-({5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-3-piperidinecarboxylate](/img/structure/B5963971.png)
![[1-(2-thienylmethyl)-2-pyrrolidinyl]methanol](/img/structure/B5963978.png)
![N-(2,5-dimethylphenyl)-2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]thio}acetamide](/img/structure/B5963990.png)
![5-(2-methyl-1,3-thiazol-5-yl)-1-(1-phenylethyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B5964002.png)

![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5964039.png)
